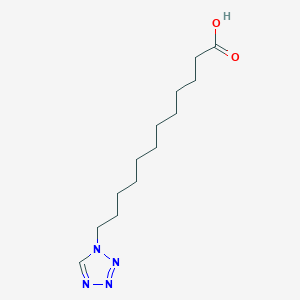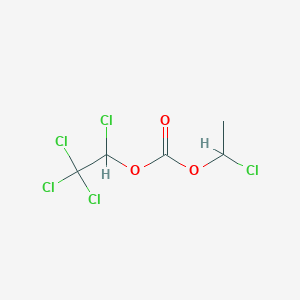
5,17-Dimethylpentacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,17-Dimethylpentacosane is a hydrocarbon compound with the molecular formula C27H56. It is a type of alkane, specifically a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a chain with branches. This compound is of interest in various scientific fields due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,17-Dimethylpentacosane can be achieved through several steps. One common method involves the use of alkenes as starting materials. For example, the synthesis can start from nona-1,8-diene, which undergoes a series of reactions including hydrogenation and alkylation to form the desired compound. The reaction conditions typically involve the use of catalysts such as palladium on carbon for hydrogenation and strong acids for alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5,17-Dimethylpentacosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons or other substituted alkanes.
Applications De Recherche Scientifique
5,17-Dimethylpentacosane has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Industry: Used in the formulation of lubricants and other industrial products due to its stability and low reactivity.
Mécanisme D'action
The mechanism by which 5,17-Dimethylpentacosane exerts its effects depends on the specific application. In biological systems, it may interact with specific receptors or enzymes, influencing behavior or physiological processes. For example, as a pheromone component, it may bind to olfactory receptors in insects, triggering specific behavioral responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,11-Dimethylpentacosane: Another branched alkane with similar properties but different branching positions.
5,14-Dimethylpentacosane: Similar structure with branches at different positions.
Uniqueness
5,17-Dimethylpentacosane is unique due to its specific branching pattern, which can influence its physical and chemical properties. This uniqueness makes it valuable for studying the effects of molecular structure on behavior and reactivity in various applications.
Propriétés
Numéro CAS |
114749-81-4 |
|---|---|
Formule moléculaire |
C27H56 |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
5,17-dimethylpentacosane |
InChI |
InChI=1S/C27H56/c1-5-7-9-10-16-19-24-27(4)25-21-18-15-13-11-12-14-17-20-23-26(3)22-8-6-2/h26-27H,5-25H2,1-4H3 |
Clé InChI |
CMYHRIYCOQTQRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)CCCCCCCCCCCC(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


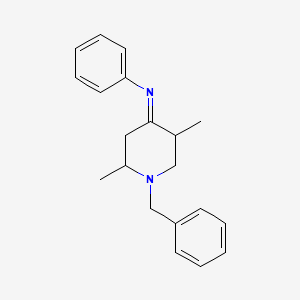
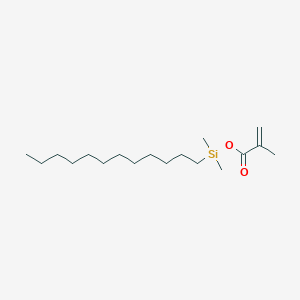
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
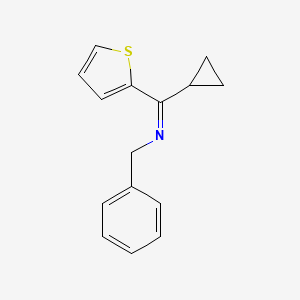
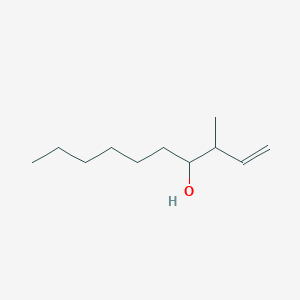


![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

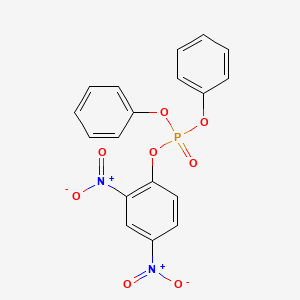
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
